molecular formula C10H18ClNO2 B2597250 (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride CAS No. 2418596-61-7

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2597250
CAS No.: 2418596-61-7
M. Wt: 219.71
InChI Key: UNTMWUZFRSRISW-QYQAGHRUSA-N
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Description

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride is a bicyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a bicyclo[5.2.0]nonane core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[5.2.0]nonane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Functional Group Introduction: The introduction of the amino and carboxylic acid groups can be achieved through various functionalization reactions. For example, the amino group can be introduced via reductive amination, while the carboxylic acid group can be introduced through oxidation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activities. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic core but differ in the arrangement and types of functional groups.

    Bicyclo[4.2.0]octane Derivatives: These compounds have a different bicyclic structure but may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride lies in its specific stereochemistry and functional group arrangement. This makes it distinct from other bicyclic compounds and provides unique opportunities for research and application.

Properties

IUPAC Name

(1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-9-7-5-3-1-2-4-6(7)8(9)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6-,7+,8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMWUZFRSRISW-QYQAGHRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(C2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](CC1)[C@@H]([C@@H]2C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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